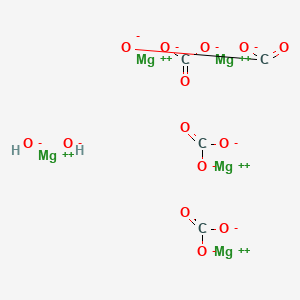
(R)-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone is a chemical compound with the molecular formula C15H12BrF3NO
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 3-(trifluoromethyl)aniline.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-bromobenzaldehyde and 3-(trifluoromethyl)aniline under acidic conditions.
Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Using a palladium catalyst to facilitate the reduction step.
Purification: Employing methods such as recrystallization or chromatography to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. The trifluoroethyl group enhances its ability to penetrate biological membranes, while the bromophenyl group facilitates binding to target proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-chlorophenyl)methanone
- ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-fluorophenyl)methanone
- ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-iodophenyl)methanone
Uniqueness
®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone is unique due to its specific combination of trifluoroethyl and bromophenyl groups, which confer distinct chemical and biological properties. Compared to its analogs, the bromine atom may enhance its reactivity and binding affinity to certain molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H11BrF3NO |
|---|---|
Poids moléculaire |
358.15 g/mol |
Nom IUPAC |
[3-[(1R)-1-amino-2,2,2-trifluoroethyl]phenyl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C15H11BrF3NO/c16-12-6-4-9(5-7-12)13(21)10-2-1-3-11(8-10)14(20)15(17,18)19/h1-8,14H,20H2/t14-/m1/s1 |
Clé InChI |
RGUYXKFBJWVKLY-CQSZACIVSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)[C@H](C(F)(F)F)N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)

![Racemic-(6R',7R')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13108717.png)




![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13108752.png)
![1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13108761.png)




